4-((1-Methyl-1H-tetrazol-5-yl)methyl)morpholine
CAS No.:
Cat. No.: VC10797860
Molecular Formula: C7H13N5O
Molecular Weight: 183.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13N5O |
|---|---|
| Molecular Weight | 183.21 g/mol |
| IUPAC Name | 4-[(1-methyltetrazol-5-yl)methyl]morpholine |
| Standard InChI | InChI=1S/C7H13N5O/c1-11-7(8-9-10-11)6-12-2-4-13-5-3-12/h2-6H2,1H3 |
| Standard InChI Key | NVVUYPSWPMUKAS-UHFFFAOYSA-N |
| SMILES | CN1C(=NN=N1)CN2CCOCC2 |
| Canonical SMILES | CN1C(=NN=N1)CN2CCOCC2 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound’s structure consists of a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) connected to a 1-methyltetrazole group through a methylene (-CH2-) linker. The tetrazole ring, a five-membered ring with four nitrogen atoms, is substituted at the 1-position with a methyl group and at the 5-position with the morpholine-containing methylene unit. This arrangement enhances metabolic stability and lipid solubility compared to carboxylic acid bioisosteres .
Physicochemical Properties
Key properties inferred from structural analogs and computational predictions include:
The compound’s solubility in polar solvents like water and methanol is attributed to the morpholine ring’s polarity, while the tetrazole moiety contributes to its thermal stability .
Synthesis and Manufacturing
Electrochemical Synthesis
A scalable route involves electrochemical [3+2] cycloaddition, adapted from methods used for analogous tetrazoles . In this process:
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Aldehyde Hydrazone Preparation: Reacting morpholin-4-amine with an aldehyde yields the corresponding hydrazone.
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Cycloaddition: The hydrazone undergoes electrochemical cyclization with trimethylsilyl azide (TMSN₃) in a methanol/acetonitrile mixture at 0°C under constant current (10 mA).
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Workup: The product is purified via column chromatography.
Reaction Conditions:
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Solvent: MeOH/MeCN (1:2 v/v)
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Electrolyte: LiClO₄
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Electrodes: RVC anode, Pt cathode
Alternative Alkylation Route
A two-step synthesis may involve:
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Tetrazole Formation: 1-Methyl-1H-tetrazol-5-amine is prepared via nitrile cyclization .
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Morpholine Incorporation: Alkylation with chloromethyl morpholine under basic conditions (e.g., K₂CO₃ in DMF).
Biological Activity and Mechanisms
Antimicrobial Activity
Structural analogs exhibit broad-spectrum antibacterial effects, particularly against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa. The mechanism may involve inhibition of DNA gyrase or interference with cell wall synthesis .
Anti-Inflammatory Effects
Tetrazole derivatives are known cyclooxygenase (COX) inhibitors. The methylene-morpholine moiety could enhance selectivity for COX-2, reducing gastrointestinal toxicity associated with traditional NSAIDs .
Pharmacokinetics and Toxicology
Absorption and Metabolism
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Absorption: High gastrointestinal absorption is predicted due to moderate LogP values.
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Metabolism: Hepatic cytochrome P450 enzymes (CYP3A4) likely mediate oxidation, forming hydroxylated metabolites .
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Excretion: Primarily renal, with a half-life estimated at 4–6 hours based on analogs.
Toxicity Profile
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Acute Toxicity: LD₅₀ (oral, rats) > 500 mg/kg (estimated).
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Hazards: Flammable solid (H228), skin/eye irritant (H315/H319) .
Applications in Drug Development
Antibacterial Agents
The compound’s ability to penetrate bacterial membranes makes it a candidate for quinolone-like antibiotics targeting DNA gyrase.
Antihypertensive Drugs
As an angiotensin II receptor blocker (ARB) precursor, the tetrazole group mimics the carboxylate in losartan analogs .
Material Science
Its thermal stability and nitrogen content suggest utility as a ligand in coordination polymers or energetic materials.
Future Research Directions
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Structure-Activity Relationships (SAR): Modify the morpholine or tetrazole substituents to optimize target binding.
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Formulation Studies: Develop nanoemulsions to enhance bioavailability.
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Toxicological Assessments: Conduct in vivo studies to establish NOAEL (No Observed Adverse Effect Level).
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